molecular formula C22H40N6O7 B14220340 L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine CAS No. 823233-18-7

L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine

Cat. No.: B14220340
CAS No.: 823233-18-7
M. Wt: 500.6 g/mol
InChI Key: BSWUAFDPWDIEOO-HHHJXDIYSA-N
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Description

L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine is a peptide compound composed of five amino acids: alanine, isoleucine, glutamine, alanine, and valine. Peptides like this one are crucial in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues.

    Reduction: Reduction reactions can modify disulfide bonds within the peptide.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acids (e.g., HCl) or enzymes (e.g., proteases).

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Major Products Formed

    Hydrolysis: Produces individual amino acids.

    Oxidation: Results in oxidized amino acid residues.

    Reduction: Leads to reduced forms of the peptide.

Scientific Research Applications

L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a component in cell culture media.

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may influence cellular signaling pathways, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.

    L-Alanyl-L-isoleucine: Another dipeptide used in biochemical research.

    L-Alanyl-L-valine: Studied for its role in protein structure and function.

Uniqueness

L-Alanyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of alanine, isoleucine, glutamine, and valine residues allows for unique interactions and functions compared to other peptides.

Properties

CAS No.

823233-18-7

Molecular Formula

C22H40N6O7

Molecular Weight

500.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H40N6O7/c1-7-11(4)17(28-18(30)12(5)23)21(33)26-14(8-9-15(24)29)20(32)25-13(6)19(31)27-16(10(2)3)22(34)35/h10-14,16-17H,7-9,23H2,1-6H3,(H2,24,29)(H,25,32)(H,26,33)(H,27,31)(H,28,30)(H,34,35)/t11-,12-,13-,14-,16-,17-/m0/s1

InChI Key

BSWUAFDPWDIEOO-HHHJXDIYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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